molecular formula C18H22FNO4S B2419862 5-fluoro-N-(5-hydroxy-3-phenylpentyl)-2-methoxybenzenesulfonamide CAS No. 1787903-18-7

5-fluoro-N-(5-hydroxy-3-phenylpentyl)-2-methoxybenzenesulfonamide

Cat. No.: B2419862
CAS No.: 1787903-18-7
M. Wt: 367.44
InChI Key: WSAFUBZPHDRNSN-UHFFFAOYSA-N
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Description

“5-fluoro-N-(5-hydroxy-3-phenylpentyl)-2-methoxybenzenesulfonamide” is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors. This compound, with its unique structural features, may exhibit interesting biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-fluoro-N-(5-hydroxy-3-phenylpentyl)-2-methoxybenzenesulfonamide” typically involves multi-step organic reactions. A possible synthetic route could include:

    Fluorination: Introduction of the fluorine atom to the benzene ring.

    Sulfonation: Addition of the sulfonamide group to the benzene ring.

    Hydroxylation: Introduction of the hydroxyl group to the pentyl chain.

    Methoxylation: Addition of the methoxy group to the benzene ring.

Each step would require specific reagents and conditions, such as fluorinating agents (e.g., N-fluorobenzenesulfonimide), sulfonating agents (e.g., chlorosulfonic acid), and appropriate catalysts and solvents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for large-scale synthesis. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

“5-fluoro-N-(5-hydroxy-3-phenylpentyl)-2-methoxybenzenesulfonamide” can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the sulfonamide group would yield an amine.

Scientific Research Applications

“5-fluoro-N-(5-hydroxy-3-phenylpentyl)-2-methoxybenzenesulfonamide” may have several scientific research applications, including:

    Medicinal Chemistry: Potential use as an enzyme inhibitor or therapeutic agent.

    Biological Studies: Investigation of its effects on cellular processes and pathways.

    Industrial Applications: Use as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of “5-fluoro-N-(5-hydroxy-3-phenylpentyl)-2-methoxybenzenesulfonamide” would depend on its specific biological target. It may interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simple sulfonamide with antibacterial properties.

    Celecoxib: A sulfonamide-based drug used as a COX-2 inhibitor.

    Furosemide: A sulfonamide diuretic used to treat fluid retention.

Uniqueness

“5-fluoro-N-(5-hydroxy-3-phenylpentyl)-2-methoxybenzenesulfonamide” is unique due to its specific structural features, such as the fluorine atom, hydroxyl group, and methoxy group, which may confer distinct biological activities and chemical properties compared to other sulfonamides.

Properties

IUPAC Name

5-fluoro-N-(5-hydroxy-3-phenylpentyl)-2-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FNO4S/c1-24-17-8-7-16(19)13-18(17)25(22,23)20-11-9-15(10-12-21)14-5-3-2-4-6-14/h2-8,13,15,20-21H,9-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSAFUBZPHDRNSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NCCC(CCO)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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